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Executive Summary
PF-04895162, also known as ICA-105665, is a potent, orally active small molecule that

functions as an opener of the neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium

channels. Initially developed for the treatment of epilepsy, PF-04895162 demonstrated broad-

spectrum anticonvulsant activity in a range of preclinical models. However, its clinical

development was halted during a Phase I trial due to unexpected hepatotoxicity in healthy

volunteers. This technical guide provides a comprehensive overview of the pharmacology of

PF-04895162, its therapeutic potential, and the mechanistic basis of its liver toxicity, with a

focus on quantitative data, experimental methodologies, and relevant signaling and process

pathways.

Pharmacology
Mechanism of Action
PF-04895162 is a positive allosteric modulator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.

These channels are responsible for generating the M-current, a sub-threshold, non-inactivating

potassium current that plays a critical role in stabilizing the neuronal membrane potential and

controlling neuronal excitability. By opening these channels, PF-04895162 enhances the M-

current, leading to hyperpolarization of the neuronal membrane. This action increases the
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threshold for action potential firing and suppresses neuronal hyperexcitability, which is the

underlying mechanism of its anticonvulsant effects.

Pharmacodynamics
The primary pharmacodynamic effect of PF-04895162 is the suppression of seizures. In

preclinical studies, the compound exhibited robust, dose-dependent antiseizure activity across

multiple rodent models of epilepsy.[1]

Pharmacokinetics
Pharmacokinetic data for PF-04895162 is available from a Phase I clinical trial in healthy

human subjects. The preclinical pharmacokinetic parameters in rats and monkeys have not

been detailed in the reviewed literature, but it was noted that systemic exposure in monkeys at

doses up to 100 mg/kg/day was equivalent to or exceeded that in the clinical study where

toxicity was observed.[2]

Therapeutic Potential and Clinical Development
Preclinical Efficacy
PF-04895162 showed significant promise as a broad-spectrum anticonvulsant in several well-

established preclinical models of epilepsy.

Preclinical Efficacy of PF-04895162

Seizure Models
Maximal Electroshock (MES), 6 Hz,

Pentylenetetrazole (PTZ), Electrical Kindling[1]

Effective Dose Range <1 to 5 mg/kg[1]

Clinical Trial and Discontinuation
A randomized, double-blind, placebo-controlled Phase I clinical trial (NCT01691274) was

initiated to evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-

04895162 in healthy volunteers. The study was terminated prematurely when a significant

number of participants receiving 300 mg of PF-04895162 twice daily for 14 days developed

elevated liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase
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[AST]), indicative of hepatotoxicity.[2] This adverse effect was not predicted by preclinical

toxicology studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months).[2]

Hepatotoxicity
Mechanism of Liver Injury
Subsequent mechanistic studies revealed that the hepatotoxicity of PF-04895162 in humans is

likely due to a dual mechanism involving the inhibition of the bile salt export pump (BSEP) and

mitochondrial dysfunction.[2][3]

Bile Salt Export Pump (BSEP) Inhibition: PF-04895162 was found to be an inhibitor of BSEP,

a transporter protein located on the canalicular membrane of hepatocytes that is responsible

for the efflux of bile acids from the liver into the bile. Inhibition of BSEP leads to the

intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.

Mitochondrial Dysfunction: The compound was also shown to impair mitochondrial function.

Mitochondrial toxicity can lead to cellular energy depletion, oxidative stress, and ultimately,

hepatocyte necrosis and apoptosis.

The combination of these two mechanisms is believed to have a synergistic effect, leading to

the observed liver injury in humans.[4]

In Vitro Toxicity Data
In Vitro Toxicity of PF-04895162

BSEP Inhibition (IC50) 311 µM[1]

Cytotoxicity (IC50, 72h) ~192 µM (THLE cell line)[1]

~130 µM (HepG2 cell line)[1]

Hepatocyte Cell Loss (AC50, 48h) >125 µM[1]

Experimental Protocols
Preclinical Seizure Models
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
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Animal Preparation: Rodents (mice or rats) are acclimatized to the laboratory environment.

Drug Administration: PF-04895162 or vehicle is administered, typically intraperitoneally (i.p.)

or orally (p.o.), at various doses.

Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60

Hz, 0.2-1.0 seconds) is delivered through corneal or auricular electrodes.

Observation: The animal is observed for the presence or absence of a tonic hindlimb

extension, which is the endpoint of the seizure.

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each

dose is determined, and the median effective dose (ED50) is calculated.

This model is used to identify drugs that may be effective against psychomotor or therapy-

resistant seizures.

Animal Preparation: Similar to the MES model.

Drug Administration: Test compound or vehicle is administered.

Stimulation: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is

delivered via corneal electrodes.

Observation: Animals are observed for seizure behaviors such as stun, forelimb clonus, and

twitching of the vibrissae.

Data Analysis: Protection is defined as the absence of these seizure behaviors. The ED50 is

calculated based on the dose-response relationship.

This model is used to screen for drugs effective against myoclonic and absence seizures.

Animal Preparation: As with other models.

Drug Administration: PF-04895162 or vehicle is administered.

PTZ Injection: A convulsant dose of pentylenetetrazole (a GABA-A receptor antagonist) is

injected, typically subcutaneously or intraperitoneally.
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Observation: Animals are observed for the onset and severity of clonic and tonic-clonic

seizures.

Data Analysis: The ability of the drug to prevent or delay the onset of seizures is measured,

and the ED50 is determined.

In Vitro Toxicity Assays
Vesicle Preparation: Inside-out membrane vesicles from cells overexpressing human BSEP

are prepared.

Incubation: Vesicles are incubated with a labeled BSEP substrate (e.g., [3H]-taurocholate) in

the presence of ATP and varying concentrations of PF-04895162.

Uptake Measurement: The uptake of the labeled substrate into the vesicles is measured

using a scintillation counter.

Data Analysis: The concentration of PF-04895162 that inhibits 50% of BSEP-mediated

substrate transport (IC50) is calculated.

Cell Culture: Human-derived liver cells (e.g., HepG2) are cultured in a multi-well plate.

Drug Exposure: Cells are exposed to various concentrations of PF-04895162.

Assessment of Mitochondrial Function: Mitochondrial function can be assessed by various

methods, such as:

MTT Assay: Measures the activity of mitochondrial dehydrogenases.

Seahorse XF Analyzer: Measures oxygen consumption rate (OCR) and extracellular

acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE): Measures changes in the

mitochondrial membrane potential.

Data Analysis: The concentration of PF-04895162 that causes a 50% reduction in

mitochondrial function (IC50 or EC50) is determined.
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Caption: Signaling pathway of PF-04895162's anticonvulsant action.
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Caption: Workflow of PF-04895162 development and toxicity investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15587546?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ica-105665.html
https://www.researchgate.net/publication/331039477_Phase_I_study_of_PF-04895162_a_Kv7_channel_inhibitor_reveals_unexpected_hepatotoxicity_in_healthy_subjects_but_not_rats_or_monkeys_clinical_evidence_of_disrupted_bile_acid_homeostasis
https://pubmed.ncbi.nlm.nih.gov/30784208/
https://pubmed.ncbi.nlm.nih.gov/30784208/
https://pubmed.ncbi.nlm.nih.gov/30784208/
https://pubmed.ncbi.nlm.nih.gov/31624633/
https://pubmed.ncbi.nlm.nih.gov/31624633/
https://pubmed.ncbi.nlm.nih.gov/31624633/
https://www.benchchem.com/product/b15587546#pf-04895162-pharmacology-and-therapeutic-potential
https://www.benchchem.com/product/b15587546#pf-04895162-pharmacology-and-therapeutic-potential
https://www.benchchem.com/product/b15587546#pf-04895162-pharmacology-and-therapeutic-potential
https://www.benchchem.com/product/b15587546#pf-04895162-pharmacology-and-therapeutic-potential
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15587546?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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